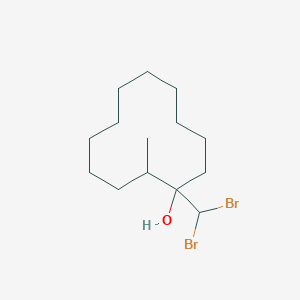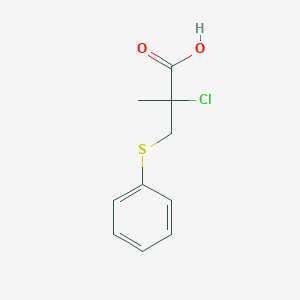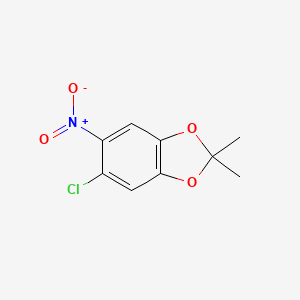
2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-ethylpiperidine with phenylethenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a carboxylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in drug discovery.
Pyrrolidine: Another nitrogen-containing heterocycle with similar biological activities.
Morpholine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
2-Ethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its sulfonyl and carboxamide groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
61298-71-3 |
|---|---|
Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-ethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H22N2O3S/c1-2-15-10-6-7-12-18(15)16(19)17-22(20,21)13-11-14-8-4-3-5-9-14/h3-5,8-9,11,13,15H,2,6-7,10,12H2,1H3,(H,17,19) |
InChI Key |
MFKHFNHFGNTMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)



![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)


![4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14569676.png)

![Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate](/img/structure/B14569692.png)



